![molecular formula C22H24N2O3 B2731099 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 850765-32-1](/img/structure/B2731099.png)
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
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Overview
Description
The compound “4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one” is a derivative of piperazine . Piperazine derivatives can exhibit a wide range of biological activity . N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .
Scientific Research Applications
Antifungal Activities
The compound has been found to have antifungal activities . It was assayed against fungal organisms via Candida albicans, Fusarium oxysporum, Drechslera halodes, Colletotrichum falcatum .
Acetylcholinesterase Inhibitor
The compound has been used as an Acetylcholinesterase (AChE) inhibitor . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is one of the important drug targets to increase acetylcholine levels .
Butyrylcholinesterase Inhibitor
The compound has also been used as a Butyrylcholinesterase (BChE) inhibitor . BChE is another important enzyme in acetylcholine hydrolysis .
Alzheimer’s Disease Treatment
The compound has potential applications in the treatment of Alzheimer’s disease . Alzheimer’s disease is a progressive and fatal neurodegenerative disease affecting the elderly population accompanied by a decrease in cholinergic transmission, impairing cognitive functions .
Antiviral Activities
The compound has been reported to have antiviral activities . It has been used in molecular docking studies as an anti-HIV-1 .
Antibacterial Activities
The compound has been found to have antibacterial activities . It has been used in the synthesis of new derivatives of 1,2,4-triazole with piperazine moiety, some of which exhibited good antibacterial activity .
Mechanism of Action
MeOPP has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . Piperazine derivatives such as trifluoromethylphenylpiperazine (TFMPP) have also been shown to exert a major part of their mechanism of action as nonselective serotonin receptor agonists, and MeOPP has also been demonstrated to act in this way .
properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16-3-8-20-17(14-22(25)27-21(20)13-16)15-23-9-11-24(12-10-23)18-4-6-19(26-2)7-5-18/h3-8,13-14H,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUWCQPJUQDEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one |
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